4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95%
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Overview
Description
4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid (3-FBA) is a fluorinated organic compound belonging to the class of benzoic acids. It is a white crystalline solid that is soluble in polar organic solvents and is insoluble in water. 3-FBA is an important chemical intermediate used in the synthesis of several compounds, such as fluorinated drugs, dyes, and polymers. This compound has been studied extensively in recent years due to its unique properties and potential applications in drug discovery, materials science, and other areas.
Scientific Research Applications
4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an intermediate in the synthesis of fluorinated drugs. In addition, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been used in the synthesis of dyes and pigments, in the synthesis of polymers, and in the synthesis of pharmaceuticals.
Mechanism of Action
4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is a member of the cytochrome P450 family of enzymes, which are responsible for the metabolism of drugs and other compounds in the human body. Inhibition of CYP2C9 by 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to result in increased levels of certain drugs in the blood, which can lead to adverse side effects.
Biochemical and Physiological Effects
4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to inhibit the activity of CYP2C9 and to modulate the activity of other enzymes involved in drug metabolism. In addition, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to affect the expression of certain genes involved in the regulation of drug metabolism. Finally, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to have an anti-inflammatory effect in laboratory studies.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments offers several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a stable compound that is not easily degraded in the presence of other compounds. Third, it is a versatile compound that can be used in a variety of laboratory experiments.
However, there are some limitations to the use of 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments. First, the compound is not water soluble, which can make it difficult to work with in some experiments. Second, it can be toxic in high concentrations, so it should be handled with care. Finally, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% can inhibit the activity of certain enzymes, which can lead to unexpected results in some experiments.
Future Directions
The use of 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% in scientific research has been increasing in recent years, and there are a number of potential future directions for its use. One potential future direction is in the development of new drugs, as 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been shown to modulate the activity of enzymes involved in drug metabolism. Another potential future direction is in the development of new materials, as 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% has been used in the synthesis of polymers. Finally, 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% could be used in the development of new dyes and pigments, as it has been used in the synthesis of dyes and pigments.
Synthesis Methods
4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% can be synthesized through two different methods. The first method involves the reaction of 3-cyano-2-fluoroaniline with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second method involves the reaction of 3-cyano-2-fluorobenzaldehyde with sodium hydroxide in the presence of a catalyst, such as palladium chloride or palladium acetate. Both methods yield 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid, 95% in good yields.
properties
IUPAC Name |
4-(3-cyano-2-fluorophenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-12-6-8(14(18)19)4-5-10(12)11-3-1-2-9(7-17)13(11)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGOVNBIPSLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689835 |
Source
|
Record name | 3'-Cyano-2,2'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-11-5 |
Source
|
Record name | 3'-Cyano-2,2'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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